molecular formula C17H17N3S B562903 N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 CAS No. 1189866-35-0

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8

Cat. No.: B562903
CAS No.: 1189866-35-0
M. Wt: 303.453
InChI Key: JLOAJISUHPIQOX-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a labeled metabolite of Quetiapine, an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. This compound is specifically designed for use in scientific research, particularly in the study of Quetiapine’s pharmacokinetics and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves multiple steps, starting from QuetiapineThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles and electrophiles: Such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves its interaction with specific neurotransmitter receptors in the brain. It inhibits the binding of neurotransmitters such as serotonin and dopamine to their receptors, leading to increased levels of these neurotransmitters. This mechanism is believed to contribute to the therapeutic effects of Quetiapine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other labeled metabolites of Quetiapine, such as:

Uniqueness

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in research, enabling more accurate and detailed insights into the metabolism and effects of Quetiapine .

Properties

IUPAC Name

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOAJISUHPIQOX-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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